molecular formula C6H12O3 B13446697 (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2

Cat. No.: B13446697
M. Wt: 134.17 g/mol
InChI Key: RNVYQYLELCKWAN-YVKXTFNSSA-N
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Description

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 typically involves the use of deuterated reagents to introduce deuterium into the molecule. One common method is the reduction of a precursor compound using a deuterated reducing agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form simpler alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Deuterated reducing agents such as lithium aluminum deuteride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.

Scientific Research Applications

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 has a wide range of applications in scientific research:

    Chemistry: It is used as a deuterated solvent in NMR spectroscopy to study molecular structures.

    Biology: The compound is used in metabolic studies to trace biochemical pathways.

    Industry: The compound is used in the synthesis of other deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The presence of deuterium can alter the compound’s reactivity and stability, making it useful in studies that require precise control over reaction kinetics and mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: The non-deuterated version of the compound.

    2,2-Dimethyl-1,3-dioxolane-4-methanol-d1: A partially deuterated version with one deuterium atom.

Uniqueness

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 is unique due to its fully deuterated methanol group, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of deuterium also enhances the compound’s stability and alters its chemical reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C6H12O3

Molecular Weight

134.17 g/mol

IUPAC Name

dideuterio-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1/i3D2

InChI Key

RNVYQYLELCKWAN-YVKXTFNSSA-N

Isomeric SMILES

[2H]C([2H])([C@H]1COC(O1)(C)C)O

Canonical SMILES

CC1(OCC(O1)CO)C

Origin of Product

United States

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